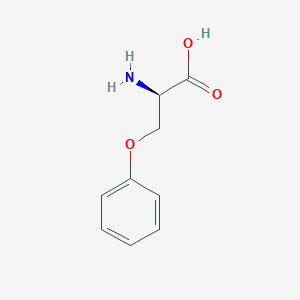![molecular formula C8H5BF3NO2 B1408569 Acide [3-cyano-4-(trifluorométhyl)phényl]boronique CAS No. 2016766-76-8](/img/structure/B1408569.png)
Acide [3-cyano-4-(trifluorométhyl)phényl]boronique
Vue d'ensemble
Description
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl structures, which are common motifs in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used in the development of inhibitors for various enzymes and receptors. Its unique structural features allow for the design of molecules with high specificity and potency .
Industry
In the industrial sector, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
Target of Action
The primary target of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests that it has favorable properties, such as stability and readiness for preparation . These properties could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The molecular and cellular effects of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid’s action are the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which involves the transmetalation of organic groups from boron to palladium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid. The compound’s success in SM coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions . Furthermore, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is generally environmentally benign , suggesting that it may have minimal environmental impact.
Analyse Biochimique
Biochemical Properties
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid can interact with other proteins and enzymes involved in metabolic pathways, affecting their activity and function.
Cellular Effects
The effects of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and cellular responses. Additionally, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes.
Molecular Mechanism
At the molecular level, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid exerts its effects through various mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context . For example, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid can have sustained effects on cellular processes, but the specific outcomes depend on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function and metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific concentration of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is required to elicit a measurable biological response. Careful dosage optimization is essential to balance the desired effects with potential toxicity.
Metabolic Pathways
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit key enzymes in glycolysis or the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. Additionally, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid can affect the levels of specific metabolites by modulating enzyme activity or expression, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its biochemical activity and function. For instance, its accumulation in specific cellular compartments or organelles can enhance its interactions with target biomolecules and modulate cellular processes.
Subcellular Localization
The subcellular localization of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting metabolic pathways and cellular signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyano-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling
Phenols: Formed via oxidation of the boronic acid group
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Cyanophenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid offers a unique combination of functional groups that enhance its reactivity and specificity. The presence of both cyano and trifluoromethyl groups provides distinct electronic and steric properties, making it a versatile reagent in various chemical transformations .
Propriétés
IUPAC Name |
[3-cyano-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMQPVJQLFTTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


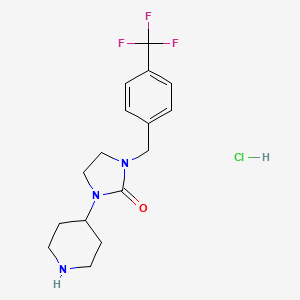
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)
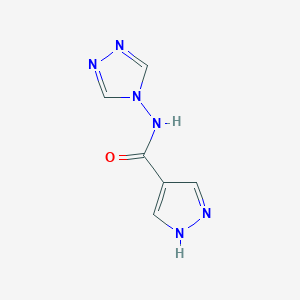
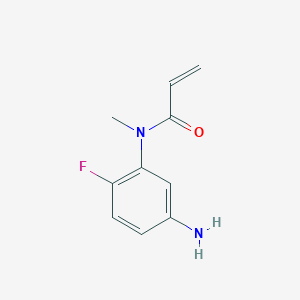
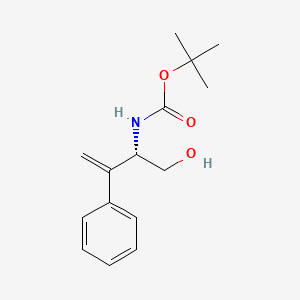
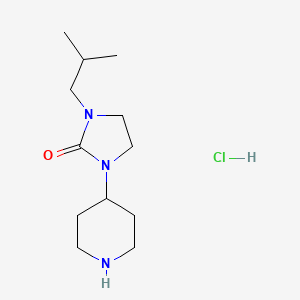
![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)
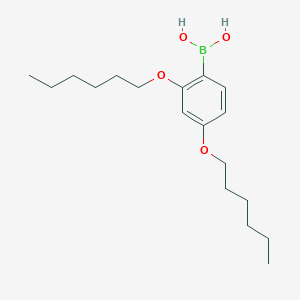
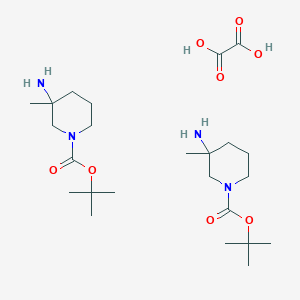

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
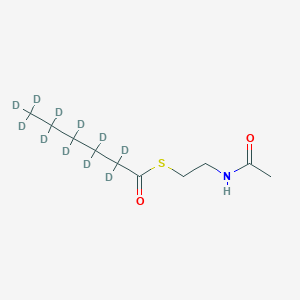
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
